(4aR,7aS)-Octahydrocyclopenta[b]morpholine
CAS No.: 1820580-88-8
Cat. No.: VC8083569
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820580-88-8 |
|---|---|
| Molecular Formula | C7H13NO |
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | (4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine |
| Standard InChI | InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7+/m1/s1 |
| Standard InChI Key | FVHPPCBSLJVBQR-RQJHMYQMSA-N |
| Isomeric SMILES | C1C[C@@H]2[C@H](C1)OCCN2 |
| SMILES | C1CC2C(C1)OCCN2 |
| Canonical SMILES | C1CC2C(C1)OCCN2 |
Introduction
Chemical Structure and Stereochemical Features
The defining feature of (4aR,7aS)-octahydrocyclopenta[b]morpholine is its bicyclic framework, which combines a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) with a fused cyclopentane moiety. The stereochemical designation (4aR,7aS) specifies the spatial arrangement of the two bridgehead carbons, ensuring a rigid, non-planar conformation. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | (4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,oxazine |
| SMILES | C1C[C@@H]2C@HOCCN2 |
| InChI Key | FVHPPCBSLJVBQR-RQJHMYQMSA-N |
The isomeric SMILES string underscores the compound’s stereochemistry, with the cyclopentane ring adopting a cis-fused configuration relative to the morpholine oxygen. X-ray crystallography of analogous compounds, such as oxazolidinones bearing octahydrocyclopenta[c]pyrrol-2-yl groups, confirms that this rigidity enhances interactions with biological targets like bacterial ribosomes .
Synthesis and Stereoselective Preparation
The synthesis of (4aR,7aS)-octahydrocyclopenta[b]morpholine involves multi-step strategies to achieve stereochemical control. A representative pathway, inferred from related morpholine derivatives , includes:
-
Cyclization: Formation of the morpholine ring via nucleophilic substitution between a diol and an amine precursor.
-
Stereoselective Reduction: Use of chiral catalysts or resolving agents to establish the (4aR,7aS) configuration.
-
Hydrogenation: Palladium-catalyzed hydrogenation (e.g., Pd/C, H₂) to saturate double bonds and finalize the bicyclic structure .
Critical to this process is the use of sodium triacetoxyborohydride (NaBH(OAc)₃) for reductive amination, which minimizes epimerization and preserves stereochemical integrity . Yields for analogous syntheses range from 45% to 90%, depending on the stereoisomer .
Characterization and Analytical Data
Comprehensive characterization of (4aR,7aS)-octahydrocyclopenta[b]morpholine employs:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Distinct signals for the morpholine oxygen-proximal protons (δ 3.4–3.8 ppm) and cyclopentane methylene groups (δ 1.5–2.2 ppm).
-
¹³C NMR: Peaks at δ 65–70 ppm (C-O and C-N carbons) and δ 25–35 ppm (cyclopentane carbons).
-
-
Mass Spectrometry: A molecular ion peak at m/z 127.18 confirms the molecular weight.
-
X-ray Crystallography: Resolves the cis-fused bicyclic system and validates the (4aR,7aS) configuration .
Biological Activity and Mechanism of Action
(4aR,7aS)-Octahydrocyclopenta[b]morpholine exhibits promising antibacterial and antitubercular activity. Docking studies with ribosomal peptidyltransferase centers (PTC) reveal:
-
Hydrogen Bonding: The morpholine oxygen forms interactions with uracil (U2483, U2563) and guanine (G2562) residues in the 23S rRNA .
-
Hydrophobic Interactions: The cyclopentane moiety occupies a hydrophobic cleft near the A-site of the ribosome, enhancing binding affinity .
Compared to linezolid, a commercial oxazolidinone antibiotic, this compound’s rigid bicyclic structure improves ribosomal target engagement, reducing minimum inhibitory concentrations (MICs) against M. tuberculosis by 2–4 fold .
Comparative Analysis with Related Compounds
The table highlights the superior activity of bicyclic morpholines over monocyclic analogs, attributed to enhanced conformational rigidity and target complementarity .
Applications in Drug Discovery
As a chiral building block, (4aR,7aS)-octahydrocyclopenta[b]morpholine serves as:
-
Antimicrobial Scaffold: Hybridization with oxazolidinones yields compounds with dual activity against Gram-positive bacteria and M. tuberculosis .
-
Enzyme Inhibitors: The morpholine nitrogen participates in hydrogen bonding with proteases and kinases, making it valuable in oncology research.
| Parameter | Specification |
|---|---|
| Usage | Research only |
| Stability | Store at 2–8°C |
| Hazard Classification | Not for human use |
The compound’s safety profile remains under investigation, though morpholine derivatives generally exhibit moderate toxicity via oral and dermal routes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume